ラフォキサニド
概要
説明
ラフォキサニドは、主に獣医学における駆虫薬として使用されるサリチルアニリド系化合物です。 それは、特に牛や羊などの家畜の肝蛭と特定の胃腸線虫に効果的です . ラフォキサニドの化学構造は、特に塩素とヨウ素のハロゲン原子の存在によって特徴付けられ、その生物活性に貢献しています .
2. 製法
ラフォキサニドは、以下の主要な段階を含む複数段階のプロセスによって合成することができます :
サリチル酸のヨウ素化: サリチル酸は、過酸化水素の存在下でヨウ素を使用してヨウ素化され、3,5-ジヨードサリチル酸が得られます。
アミノエーテルの形成: 4-クロロフェノールは、塩化第一銅などの触媒とジメチルホルムアミド(DMF)などの溶媒の存在下で、3,4-ジクロロニトロベンゼンと反応して、2-クロロ-4-ニトロフェニルtert-クロロフェニルエーテルを形成します。この中間体は、次に炭素上のパラジウム(Pd / C)触媒を使用して水素化され、4-アミノ-2-クロロフェニルtert-クロロフェニルエーテルが生成されます。
縮合反応: 3,5-ジヨードサリチル酸は、三塩化リン(PCl3)を使用してアシルクロリド誘導体に変換されます。この誘導体は次に、アミノエーテルとの縮合反応を起こし、ラフォキサニドを形成します。
工業的な製造方法では、これらのステップを最適化して、高収率と純度を確保し、同時にコストと環境への影響を最小限に抑えることがよくあります .
科学的研究の応用
Rafoxanide has a wide range of scientific research applications :
Chemistry: It is used as a model compound in studies involving halogenated salicylanilides and their chemical properties.
Biology: Rafoxanide’s effects on cellular processes, such as apoptosis and cell cycle regulation, are of interest in biological research.
Medicine: Beyond its veterinary use, rafoxanide has shown potential in treating drug-resistant bacterial and fungal infections. It has also been studied for its anti-cancer properties, particularly in inducing immunogenic cell death in colorectal cancer cells.
Industry: Rafoxanide is used in formulations for veterinary medicines, ensuring effective treatment of parasitic infections in livestock.
作用機序
ラフォキサニドは、寄生虫細胞のミトコンドリアにおける酸化的リン酸化を解離させることによってその効果を発揮します . この乱れは、細胞エネルギーに不可欠なアデノシン三リン酸(ATP)の産生減少につながります。 この化合物は、特にコハク酸デヒドロゲナーゼやフマル酸レダクターゼなどの酵素を阻害し、寄生虫のエネルギー代謝をさらに阻害します . さらに、ラフォキサニドは、ミトコンドリア膜電位を低下させ、カスパーゼ経路を調節することにより、癌細胞のアポトーシスを誘導することが示されています .
生化学分析
Biochemical Properties
Rafoxanide is an uncoupler of oxidative phosphorylation in cell mitochondria, which disturbs the production of ATP, the cellular “fuel”. This seems to occur through suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This impairs the parasites’ motility and probably other processes as well .
Cellular Effects
Rafoxanide has been found to inhibit cell proliferation and induce cell apoptosis by reducing mitochondrial membrane potential (MMP) and regulating the caspase pathway . It also inhibits DNA synthesis and causes cell cycle arrest by regulating the cdc25A-degradation pathway . Importantly, it enhances the DNA damage response by up-regulating the expression of γ-H2AX .
Molecular Mechanism
The molecular mode of action of salicylanilides, including Rafoxanide, is not completely elucidated . It is known that Rafoxanide can suppress activation of the p38 MAPK pathway . This is particularly important as it is a potent B-Raf V600E inhibitor .
Temporal Effects in Laboratory Settings
It has been observed that Rafoxanide treatment inhibited tumor growth, with no significant side effects, in a multiple myeloma mouse xenograft model .
Dosage Effects in Animal Models
In cattle, doses ≥80 mg/kg can cause loss of appetite and diarrhea; doses ≥100 mg/kg caused neurotoxic symptoms and blindness; at doses >200 mg/kg fatalities were recorded . Sheep are more sensitive to Rafoxanide. Cases of blindness were reported at doses ≥40 mg/kg .
Metabolic Pathways
It is known that Rafoxanide acts by uncoupling oxidative phosphorylation of flukes, including reduced ATP levels, decreased glycogen content, and accumulation of succinate .
Transport and Distribution
After oral administration, Rafoxanide is slowly absorbed into the bloodstream. It binds to >99% to plasma proteins. It is well distributed throughout the whole body but has a particular affinity for the thyroid gland .
Subcellular Localization
It is known that Rafoxanide can affect mitochondrial function, suggesting that it may localize to the mitochondria .
準備方法
Rafoxanide can be synthesized through a multi-step process involving the following key stages :
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide to yield 3,5-diiodosalicylic acid.
Formation of Aminoether: 4-chlorophenol reacts with 3,4-dichloronitrobenzene in the presence of a catalyst like cuprous chloride and a solvent such as dimethylformamide (DMF) to form 2-chloro-4-nitrophenyl tert-chlorophenyl ether. This intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst to produce 4-amino-2-chlorophenyl tert-chlorophenyl ether.
Condensation Reaction: The 3,5-diiodosalicylic acid is converted to its acyl chloride derivative using phosphorus trichloride (PCl3). This derivative then undergoes a condensation reaction with the aminoether to form rafoxanide.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact .
化学反応の分析
ラフォキサニドは、以下を含むいくつかのタイプの化学反応を起こします :
酸化: ラフォキサニドは、特定の条件下で酸化され、さまざまな分解生成物が生成されます。
還元: 中間体のニトロ基は、水素化を使用してアミノ基に還元することができます。
置換: ラフォキサニドのハロゲン原子は置換反応に関与できますが、これらは実際的な用途ではあまり一般的ではありません。
これらの反応に使用される一般的な試薬には、ヨウ素、過酸化水素、塩化第一銅、ジメチルホルムアミド、炭素上のパラジウムなどがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
化学: ハロゲン化サリチルアニリドとその化学的性質に関する研究において、モデル化合物として使用されます。
生物学: ラフォキサニドの細胞プロセス(アポトーシスや細胞周期調節など)への影響は、生物学的研究において興味深いものです。
医学: 獣医学的用途に加えて、ラフォキサニドは、薬剤耐性細菌や真菌感染症の治療に可能性を示しています。また、特に大腸癌細胞において免疫原性細胞死を誘導する抗がん特性についても研究されています。
産業: ラフォキサニドは、家畜における寄生虫感染症の効果的な治療を確保するための獣医学的製剤に使用されています。
類似化合物との比較
ラフォキサニドは、クロサンテルやオキシクロザニドなどの化合物を含むサリチルアニリド系駆虫薬に属します . これらの化合物は、寄生虫の酸化的リン酸化を主に標的とする、類似の化学構造と作用機序を共有しています。 ラフォキサニドは、その独特の薬理学的特性に寄与する特定のハロゲン化パターンが独特です。 クロサンテルとは異なり、ラフォキサニドは、薬剤耐性細菌や真菌感染症の治療への転用可能性を示しています .
類似化合物
クロサンテル: 類似の作用機序を持つ別のサリチルアニリド系駆虫薬。
オキシクロザニド: ラフォキサニドと同様に、肝蛭と胃腸線虫の治療に使用されます。
特性
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNPWINWMHUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046227 | |
Record name | Rafoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22662-39-1 | |
Record name | Rafoxanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22662-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rafoxanide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAFOXANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rafoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rafoxanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAFOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rafoxanide primarily exerts its anthelmintic effect by uncoupling oxidative phosphorylation in target parasites. [] This disrupts the production of ATP, the primary energy currency of cells, ultimately leading to parasite death.
A: Yes, research suggests additional mechanisms contribute to its activity. Rafoxanide demonstrates synergistic effects with colistin against colistin-resistant Gram-negative bacteria by increasing membrane permeability and disrupting membrane integrity. [] It also shows potential as a dual CDK4/6 inhibitor in skin cancer cells, leading to cell cycle arrest and reduced expression of CDK4/6, cyclin D, and retinoblastoma protein. [] Additionally, Rafoxanide induces immunogenic cell death (ICD) in colorectal cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs) like ecto-calreticulin, ATP, and HMGB1. []
ANone: Rafoxanide has the molecular formula C19H11Cl2I2NO3 and a molecular weight of 626.97 g/mol.
A: While specific spectroscopic details are not extensively discussed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with UV detection at 282 nm [] and HPLC with fluorescence detection [] have been used for its characterization and quantification.
ANone: The provided research doesn't focus on any catalytic properties of Rafoxanide. Its primary focus remains on its anthelmintic and potential anticancer activities.
A: Yes, at least one study utilized computational approaches for drug repurposing. Structure-based virtual screening using the docking software idock, targeting an ensemble of CDK4/6 structures, led to the identification of Rafoxanide as a potential dual CDK4/6 inhibitor. []
A: While the provided research doesn’t delve into specific SAR studies for Rafoxanide, one study exploring its interaction with transthyretin (TTR) highlighted the potential for structural optimization. This research suggests that modifying Rafoxanide's structure could enhance its binding affinity and selectivity towards TTR, potentially improving its therapeutic potential for ATTR amyloidosis. []
A: Formulations like oral suspensions, often containing excipients like polyethylene glycol, tween, citric acid, and sodium citrate, are employed. [] One study compared the bioavailability of a modified Rafoxanide oral suspension to the original innovator product and a generic formulation in sheep. The study found significant differences in bioavailability between the formulations, highlighting the impact of formulation on drug absorption. []
A: While the provided research primarily focuses on the pharmacological aspects, one document from the European Agency for the Evaluation of Medicinal Products discusses the establishment of Maximum Residue Limits (MRLs) for Rafoxanide in non-lactating cattle and sheep. [] This highlights the importance of regulatory considerations for drug residues in edible tissues.
A: Rafoxanide exhibits a relatively small volume of distribution (Vd), indicating limited distribution to tissues outside the vascular compartment. [, ]
ANone: Specific details regarding the metabolic pathways of Rafoxanide are limited in the provided research.
A: Yes, suckling lambs exhibit significantly higher bioavailability of Rafoxanide compared to weaned lambs, suggesting age-related differences in drug disposition. []
A: Rafoxanide demonstrates in vitro antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 2 to 128 μg/mL. []
A: Rafoxanide exhibits efficacy against both adult and immature stages of Fasciola hepatica in sheep. Studies show varying efficacy depending on the stage of the parasite and the dose administered. [, , , ]
A: Yes, Rafoxanide’s efficacy has been evaluated in goats and cattle as well. [, , , ]
ANone: The provided research focuses on veterinary applications. No human clinical trials are discussed.
A: Yes, multiple studies report resistance or suspected resistance to Rafoxanide in various parasites, including Haemonchus contortus and Fasciola hepatica. [, , , ]
A: Yes, cross-resistance between Rafoxanide and other anthelmintics, such as fenbendazole, has been observed. []
A: While specific targeted delivery systems are not extensively discussed, the research highlights the influence of administration route on Rafoxanide's pharmacokinetics. For instance, intra-abomasal administration leads to faster absorption compared to intraruminal administration in sheep, impacting its distribution and potentially its efficacy. []
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and fluorescence detection [], are commonly employed for the analysis of Rafoxanide in various matrices, including plasma and tissues.
ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of Rafoxanide, with limited information on its environmental fate and ecotoxicological effects.
A: The research mentions that the developed HPLC methods for Rafoxanide analysis have been validated according to established guidelines. For instance, studies mention validation parameters like accuracy, precision (RSD), and recovery. [, , ]
ANone: The provided research papers do not offer specific details on these aspects related to Rafoxanide.
A: The research highlights the evolution of Rafoxanide from its initial use as a fasciolicide in animals to its potential applications in treating bacterial infections and cancer. The discovery of its mechanism of action, involving the uncoupling of oxidative phosphorylation, marks a significant milestone in understanding its anthelmintic activity. [] More recently, studies exploring its synergistic effects with existing antibiotics [] and its potential as a CDK4/6 inhibitor [] signify further milestones in expanding its therapeutic potential.
A: The application of computational chemistry in identifying Rafoxanide as a potential CDK4/6 inhibitor highlights a key example of cross-disciplinary synergy. [] This approach combines computational modeling with biological testing to repurpose existing drugs for new therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。